Cas no 1805662-33-2 (4-Cyano-2-ethyl-3-mercaptobenzoic acid)

4-Cyano-2-ethyl-3-mercaptobenzoic acid 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-ethyl-3-mercaptobenzoic acid
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- インチ: 1S/C10H9NO2S/c1-2-7-8(10(12)13)4-3-6(5-11)9(7)14/h3-4,14H,2H2,1H3,(H,12,13)
- InChIKey: GFTDYYOGZLXOAA-UHFFFAOYSA-N
- ほほえんだ: SC1=C(C#N)C=CC(C(=O)O)=C1CC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 62.1
4-Cyano-2-ethyl-3-mercaptobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010002190-1g |
4-Cyano-2-ethyl-3-mercaptobenzoic acid |
1805662-33-2 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
4-Cyano-2-ethyl-3-mercaptobenzoic acid 関連文献
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4-Cyano-2-ethyl-3-mercaptobenzoic acidに関する追加情報
4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid: A Comprehensive Overview
4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid, identified by the CAS number 1805662-33-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure featuring a cyano group, an ethyl substituent, and a mercapto group attached to a benzoic acid backbone, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties and functionalities.
The synthesis of 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. The compound's stability under different environmental conditions has also been a focal point of recent studies, with findings suggesting that it exhibits moderate stability under physiological conditions, making it a viable candidate for biological applications.
In terms of pharmacological activity, 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid has shown promise as a potential lead compound in the development of anti-inflammatory and antioxidant agents. Preclinical studies have demonstrated its ability to inhibit key inflammatory pathways and scavenge reactive oxygen species, which are critical factors in chronic diseases such as cardiovascular disorders and neurodegenerative conditions. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in cancer therapy.
The structural versatility of 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid allows for further functionalization, enabling the creation of derivatives with enhanced bioavailability and efficacy. For instance, recent research has focused on incorporating this compound into polymer-based drug delivery systems, which could improve its solubility and targeting capabilities. Additionally, its mercapto group provides opportunities for thiol-based conjugation reactions, facilitating the development of bioconjugates for diagnostic and therapeutic applications.
From a materials science perspective, the compound's ability to form stable metal complexes has been leveraged in the design of novel catalysts for organic transformations. Its cyano group serves as a coordinating ligand, enabling interactions with transition metals that can enhance catalytic activity. This property has been exploited in asymmetric catalysis and cross-coupling reactions, contributing to the synthesis of complex organic molecules with high enantioselectivity.
In conclusion, 4-Cyano-2-Ethyl-3-Mercaptobenzoic Acid, CAS No. 1805662-33-2, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development. Continued exploration into its properties and potential uses is expected to yield further breakthroughs in the near future.
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